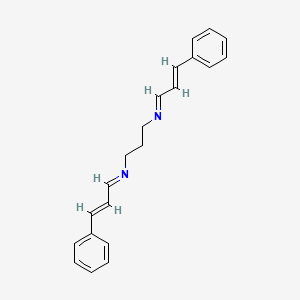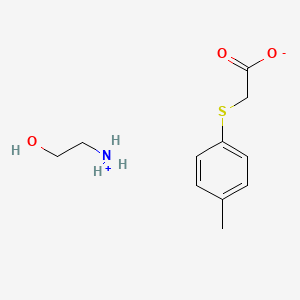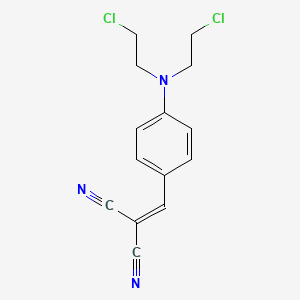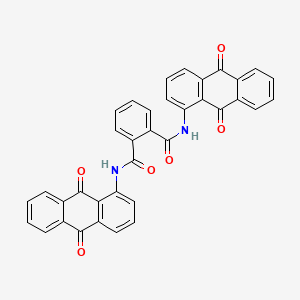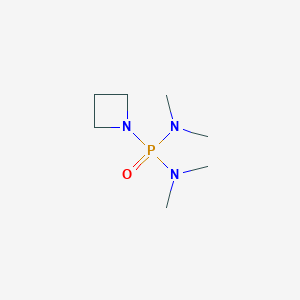
P-Azetidin-1-yl-N,N,N',N'-tetramethylphosphonic diamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic diamide, P-1-azetidinyl-N,N,N’,N’-tetramethyl-: is a chemical compound with the molecular formula C7H18N3OP and a molecular weight of 191.211 g/mol . It is known for its unique structure, which includes an azetidine ring and a phosphonic diamide group. This compound has various applications in scientific research and industry due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of phosphonic diamide, P-1-azetidinyl-N,N,N’,N’-tetramethyl- typically involves the reaction of azetidine with phosphonic diamide derivatives under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to achieve maximum efficiency. The process includes steps such as purification and crystallization to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: Phosphonic diamide, P-1-azetidinyl-N,N,N’,N’-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Phosphonic diamide, P-1-azetidinyl-N,N,N’,N’-tetramethyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of phosphonic diamide, P-1-azetidinyl-N,N,N’,N’-tetramethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- Phosphonic diamide, P-1-aziridinyl-N,N,N’,N’-tetramethyl-
- Phosphonothioic diamide, P-1-azetidinyl-N,N,N’,N’-tetramethyl-
Comparison: Phosphonic diamide, P-1-azetidinyl-N,N,N’,N’-tetramethyl- is unique due to its azetidine ring structure, which imparts distinct chemical properties compared to similar compounds. The presence of the azetidine ring enhances its reactivity and stability, making it suitable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
41657-48-1 |
|---|---|
Molekularformel |
C7H18N3OP |
Molekulargewicht |
191.21 g/mol |
IUPAC-Name |
N-[azetidin-1-yl(dimethylamino)phosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C7H18N3OP/c1-8(2)12(11,9(3)4)10-6-5-7-10/h5-7H2,1-4H3 |
InChI-Schlüssel |
VELPESVLJLYQQV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)P(=O)(N1CCC1)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


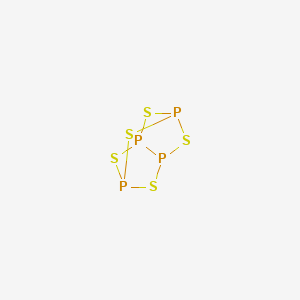
![16-chloro-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B13743484.png)
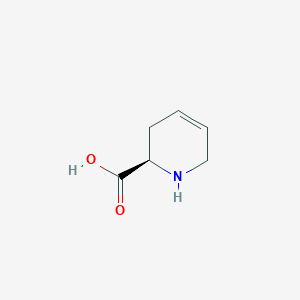
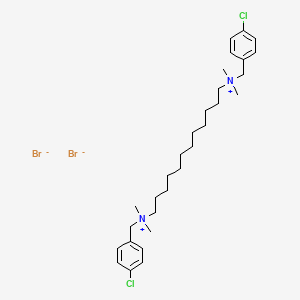
![Bicyclo[3.2.0]hept-6-en-3-one](/img/structure/B13743492.png)
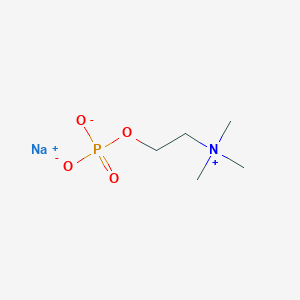
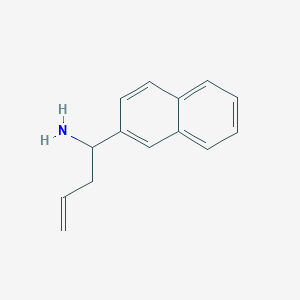
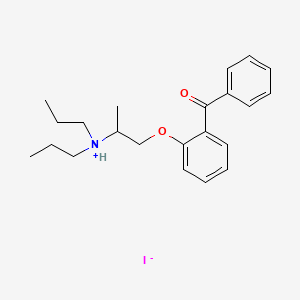
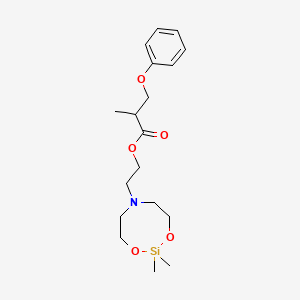
![tert-butyl N-[5-(azidomethyl)pyrazin-2-yl]carbamate](/img/structure/B13743527.png)
